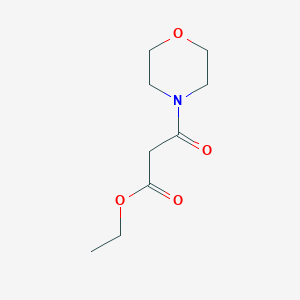

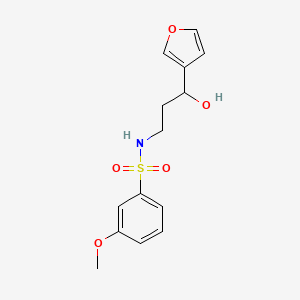

![molecular formula C11H13ClF3N B2639741 [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride CAS No. 2059913-91-4](/img/structure/B2639741.png)

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as [4-(Trifluoromethyl)phenyl]methanamine hydrochloride, has a CAS Number of 3047-99-2 . It has a molecular weight of 211.61 and its IUPAC name is [4-(trifluoromethyl)phenyl]methanamine hydrochloride .

Synthesis Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The compound’s InChI Code is 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H and its InChI key is DDDIOEYMKVFUGK-UHFFFAOYSA-N .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl .科学的研究の応用

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, suitable for both intravenous and oral administration, shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound's high affinity and long action duration underscore its potential therapeutic applications (Harrison et al., 2001).

Organic Chemistry and Cyclopropyl Groups

A study on cyclopropyl(4-methoxyphenyl)phenylmethanol and related compounds in acidic and basic solutions elucidated their reactivity, providing insights into oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).

Chiral Discrimination and Separation Techniques

The separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase illustrates the importance of weak hydrogen bonds and inclusion interactions in chiral discrimination, which has applications in asymmetric synthesis and drug development (Bereznitski et al., 2002).

Enzymatic Resolution and Drug Synthesis

The enzymatic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in the synthesis of Ticagrelor, demonstrates the utility of biocatalysis in obtaining optically pure compounds. This process highlights the role of enzymes in modern drug synthesis and the production of enantiomerically pure pharmaceuticals (Wang et al., 2019).

Safety and Hazards

将来の方向性

The trifluoromethyl group is becoming increasingly important in the fields of pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing the trifluoromethyl group into various compounds, as well as exploring its potential applications in drug design and synthesis .

特性

IUPAC Name |

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFQQYFGAYIIO-GNAZCLTHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=C(C=C2)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

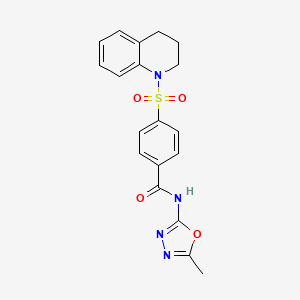

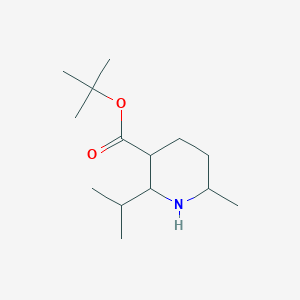

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)

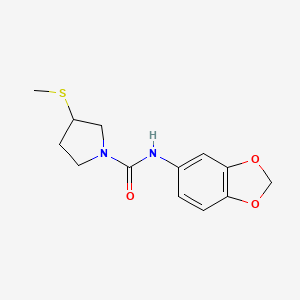

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)

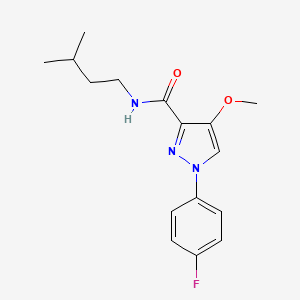

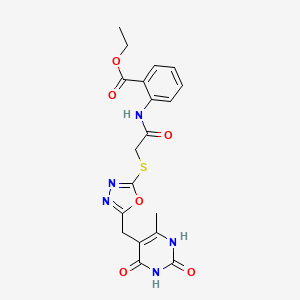

![3-(4-Bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)

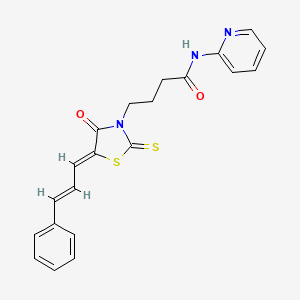

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)